1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
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Overview
Description
1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is a complex organic compound featuring both sulfonyl and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine typically involves multi-step organic reactions. One common route starts with the sulfonylation of 3,4-dimethylphenylamine using sulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with 4-methylpiperidine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or partially reduced sulfonyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine exerts its effects depends on its interaction with molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors, modulating their function.
Comparison with Similar Compounds
1-((3,4-Dimethylphenyl)sulfonyl)piperazine: Lacks the additional sulfonyl-piperidine group.
4-((4-Methylpiperidin-1-yl)sulfonyl)piperazine: Lacks the dimethylphenyl-sulfonyl group.
Uniqueness: 1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is unique due to the presence of both sulfonyl groups attached to different functional moieties, which can provide a dual mode of action and potentially enhance its biological activity and specificity.
This compound’s dual sulfonyl groups and piperazine ring make it a versatile molecule for various applications in scientific research and industry.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S2/c1-15-6-8-20(9-7-15)27(24,25)21-12-10-19(11-13-21)26(22,23)18-5-4-16(2)17(3)14-18/h4-5,14-15H,6-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGYKIRYTPINNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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